molecular formula C8H19N3 B024624 1-Piperazinebutanamine CAS No. 103315-50-0

1-Piperazinebutanamine

Cat. No.: B024624
CAS No.: 103315-50-0
M. Wt: 157.26 g/mol
InChI Key: YONXRSPFKCGRNL-UHFFFAOYSA-N
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Description

1-Piperazinebutanamine is an organic compound that consists of a piperazine ring attached to a butanamine chain. This compound is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. Its molecular formula is C9H21N3, and it has a molecular weight of 171.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperazinebutanamine can be synthesized through several methods. One common approach involves the reaction of piperazine with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinebutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperazinebutanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinebutanamine involves its interaction with specific molecular targets in the body. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . The compound’s effects are mediated through its ability to modulate neurotransmitter activity and influence various signaling pathways in the body .

Comparison with Similar Compounds

Uniqueness: 1-Piperazinebutanamine is unique due to its specific combination of a piperazine ring and a butanamine chain, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-piperazin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONXRSPFKCGRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403418
Record name 1-Piperazinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103315-50-0
Record name 1-Piperazinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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